2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE
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Description
2-(2-CHLORO-6-FLUOROPHENYL)-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C19H22Cl2FN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Efletirizine Hydrochloride : Describes the synthesis of a histamine H1 receptor antagonist from related chemical precursors, highlighting the process of creating compounds for potential antihistamine effects (Mai Lifang, 2011).
Discovery of Clinical Candidates for ACAT Inhibition : Discusses the identification of a compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating its potential use in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Fe-catalyzed Synthesis of Flunarizine : Reports on the industrial synthesis of Flunarizine, a drug used to treat migraines and other disorders, which may reflect on the synthetic versatility of related piperazine compounds (R. N. Shakhmaev et al., 2016).
Antimicrobial and Anticancer Activities
Synthesis and Antibacterial Evaluation of Isoxazolinyl Oxazolidinones : Illustrates the creation and evaluation of compounds for their antibacterial activity against various resistant bacteria, suggesting potential antimicrobial applications (V. Varshney et al., 2009).
Biological Evaluation of Aryl(thio)carbamoyl Derivatives : Examines piperazine derivatives for potential herbicidal and plant growth regulatory activities, indicating the agricultural applications of such compounds (G. Stoilkova et al., 2014).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2S.ClH/c20-15-3-1-4-16(21)14(15)13-18(25)22-6-7-23-8-10-24(11-9-23)19(26)17-5-2-12-27-17;/h1-5,12H,6-11,13H2,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUPOXZZLSTZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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